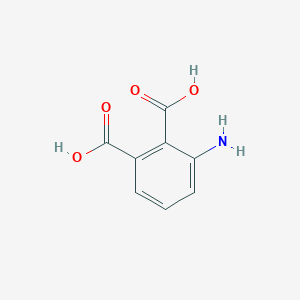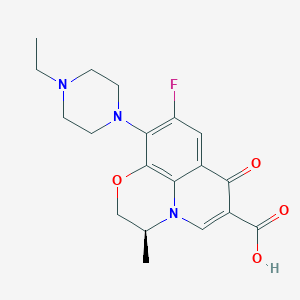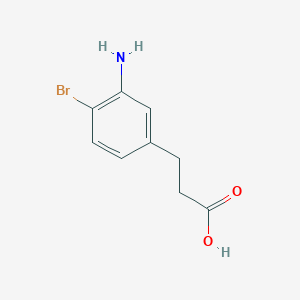
3-(3-Amino-4-bromophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to 3-(3-Amino-4-bromophenyl)propanoic acid involves regiospecific processes, where spectroscopic techniques play a crucial role in the identification of the regioisomer formed. X-ray analysis is essential for unambiguous structure determination, highlighting the complexity and precision required in synthesizing such compounds (Kumarasinghe, Hruby, & Nichol, 2009). Another method involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid, showcasing the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids without the unfavorable hydrogenolysis of bromine (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).
Molecular Structure Analysis
The molecular structure of related compounds indicates extensive use of hydrogen bonding. For instance, 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid demonstrates unusual mixed solvate crystallization with Br...Br interactions, revealing the intricate intermolecular forces that influence the molecular architecture (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
The chemical reactivity and properties are significantly influenced by the presence of the bromophenyl group, which participates in various reactions including Friedel-Crafts acylation, bromination, and Suzuki cross-coupling reactions. These reactions are pivotal for the synthesis of water-soluble photoinitiators and other derivatives, highlighting the compound's versatility (Zeng, 2003).
Physical Properties Analysis
The physical properties of compounds related to 3-(3-Amino-4-bromophenyl)propanoic acid, such as solubility and crystallization behavior, are determined through spectroscopic and crystallographic methods. The solvate and hydrate forms of these compounds are particularly of interest for understanding their solubility and stability under various conditions (He, Hu, Cao, & Ye, 2011).
Chemical Properties Analysis
The chemical properties, including acidity, reactivity towards different reagents, and participation in coupling reactions, are crucial for the compound's applications in synthesis and material science. The presence of the bromophenyl group enhances its reactivity in cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules (Das, Alexeev, Sharma, Geib, & Asher, 2003).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
A study by Kumarasinghe et al. (2009) discussed the synthesis of a complex molecule similar to 3-(3-Amino-4-bromophenyl)propanoic acid, highlighting the challenges of regiospecific synthesis and the critical role of X-ray analysis in unambiguous structure determination. This research underscores the compound's relevance in facilitating structural analysis and synthesis of regiospecific compounds Kumarasinghe et al., 2009.
Modification of Hydrogels
Aly and El-Mohdy (2015) explored the modification of hydrogels through a condensation reaction with various amines, including 2-amino-3-(4-hydroxyphenyl)propanoic acid. This modification enhances the thermal stability and bioactivity of the hydrogels, indicating potential medical applications such as drug delivery systems Aly & El-Mohdy, 2015.
Antimicrobial Activity
Research by Doraswamy and Ramana (2013) on the synthesis of novel compounds using a derivative similar to 3-(3-Amino-4-bromophenyl)propanoic acid demonstrated potential antimicrobial activity. This study highlights the compound's role in developing new antimicrobial agents, which could lead to new treatments for bacterial infections Doraswamy & Ramana, 2013.
Anticancer and DNA Binding Studies
A study by Riccardi et al. (2019) synthesized new platinum complexes using an alanine-based ligand for anticancer applications. The research suggests that 3-(3-Amino-4-bromophenyl)propanoic acid derivatives could play a crucial role in the development of cancer treatments, owing to their ability to bind DNA and exhibit cytotoxic activities against cancer cells Riccardi et al., 2019.
Fluorescence Properties for Bioimaging
Maity, Honcharenko, and Strömberg (2015) reported on the synthesis of fluorescent d-amino acids with side chains derived from compounds like 3-(3-Amino-4-bromophenyl)propanoic acid. These amino acids show significant fluorescence properties, making them suitable for bioimaging applications, which could improve the visualization of biological processes at the molecular level Maity, Honcharenko, & Strömberg, 2015.
Mécanisme D'action
Target of Action
The primary targets of 3-(3-Amino-4-bromophenyl)propanoic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers
Result of Action
The molecular and cellular effects of 3-(3-Amino-4-bromophenyl)propanoic acid’s action are currently unknown. As a unique chemical provided to early discovery researchers , its effects at the molecular and cellular levels need to be investigated further.
Propriétés
IUPAC Name |
3-(3-amino-4-bromophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZXCVUOUYMMEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648617 |
Source


|
| Record name | 3-(3-Amino-4-bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Amino-4-bromophenyl)propanoic acid | |
CAS RN |
116530-55-3 |
Source


|
| Record name | 3-(3-Amino-4-bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


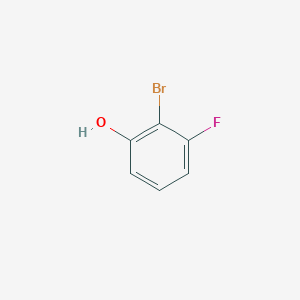
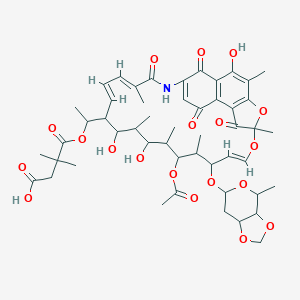


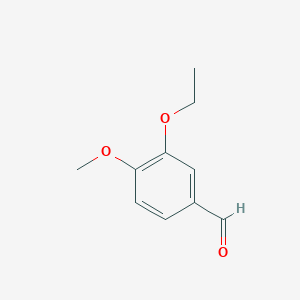

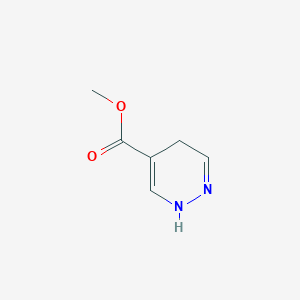
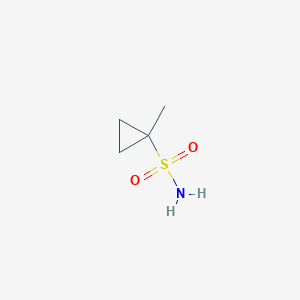
![7-Methylpyrimido[4,5-D]pyrimidin-4-OL](/img/structure/B45807.png)
